Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Description

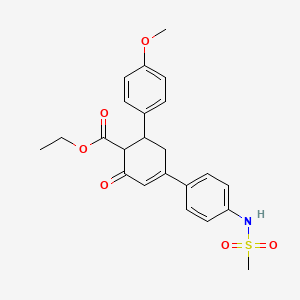

Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative characterized by a 2-oxocyclohex-3-ene core substituted at positions 4 and 6 with a 4-methanesulfonamidophenyl group and a 4-methoxyphenyl group, respectively. The ethyl carboxylate moiety at position 1 completes the structure. Cyclohexenones are pivotal intermediates in organic synthesis and medicinal chemistry due to their reactivity in conjugate addition reactions and their role as synthons for spiro compounds, benzisoxazoles, and carbazoles . The methanesulfonamido group may enhance solubility or target specificity compared to halogenated analogs, though further studies are needed.

Properties

IUPAC Name |

ethyl 4-[4-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6S/c1-4-30-23(26)22-20(16-7-11-19(29-2)12-8-16)13-17(14-21(22)25)15-5-9-18(10-6-15)24-31(3,27)28/h5-12,14,20,22,24H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOWPRAJENOVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene ring, followed by the introduction of the methanesulfonamide and methoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, altering the oxidation state of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Key structural analogs differ in substituents at positions 4 and 6 of the cyclohexenone ring. A comparative analysis is provided below:

*Calculated based on molecular formula C23H25NO6S. †Synthesis likely involves Michael addition of ethyl acetoacetate to a chalcone precursor, as seen in analogs .

Crystallographic and Conformational Analysis

The cyclohexenone ring adopts distinct puckering conformations depending on substituents and crystal packing forces:

Key Observations :

- Substituent Effects : Bulky groups (e.g., naphthyl) or electron-withdrawing substituents (Cl, F) increase dihedral angles between aromatic rings, reducing π-π stacking interactions .

- Conformational Flexibility: The cyclohexenone ring adopts envelope, half-chair, or sofa conformations depending on steric and electronic factors. Methoxy and sulfonamido groups may induce unique torsional strain.

Intermolecular Interactions and Packing

Hydrogen bonding and van der Waals interactions govern crystal packing:

*Biological data inferred from analogs; direct studies on the target compound are unavailable.

Biological Activity

Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 454.53 g/mol. The structural configuration includes a cyclohexene core with various substituents that contribute to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the methanesulfonamide group is often associated with enhanced antimicrobial efficacy.

- Anti-inflammatory Effects : Compounds in this class have shown promising results in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease processes, such as cyclooxygenases (COX) or protein kinases, which are crucial in cancer and inflammatory pathways.

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and leading to downstream biological effects.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial activity of related compounds against various bacterial strains. The results indicated that the presence of the methanesulfonamide moiety significantly enhanced the antibacterial properties, particularly against Gram-positive bacteria.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | Effective | Moderate |

| This compound | Highly Effective | Effective |

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound reduced the production of inflammatory markers (e.g., TNF-alpha) in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Study 3: Anticancer Potential

A recent investigation into the anticancer properties revealed that this compound induced apoptosis in several cancer cell lines through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.